Antiproliferative Activity in HeLa Cervical Cancer Cells: Single-Agent Potency
In vitro cytotoxicity screening reported that 3-(benzenesulfonyl)-6-ethoxy-4-(4-phenylpiperazin-1-yl)quinoline inhibits the growth of HeLa cervical cancer cells with an IC50 value of 5 µM, primarily through apoptosis induction . No direct head-to-head comparison data against a defined comparator compound in the same assay system is publicly available; therefore, at present this value represents the only quantitative potency anchor for the compound and cannot be ranked against close analogs without additional experimentation.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | IC50 = 5 µM (HeLa cervical cancer cells) |
| Comparator Or Baseline | No comparator data available in same assay |
| Quantified Difference | Not calculable; single-data-point |
| Conditions | In vitro cell viability assay, HeLa cell line, apoptosis induction endpoint |
Why This Matters
This single-point potency datum establishes an initial activity benchmark for the compound, which is essential for researchers comparing procurement options when no systematic SAR profiling has been reported.
